![molecular formula C15H13BrN4S B14430544 N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea CAS No. 77523-97-8](/img/structure/B14430544.png)
N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-bromophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The incorporation of a thiourea group and a bromophenyl group into the benzimidazole structure enhances its chemical and biological properties, making it a compound of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea typically involves the following steps:
-
Formation of Benzimidazole Core: : The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate . This reaction forms the benzimidazole ring system, which serves as the foundation for further modifications.
-
Introduction of the Thiourea Group: : The thiourea group can be introduced by reacting the benzimidazole derivative with an appropriate isothiocyanate. For example, the reaction of benzimidazole with phenyl isothiocyanate in the presence of a base such as triethylamine can yield the desired thiourea derivative .
Industrial Production Methods
Industrial production methods for N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea has several scientific research applications:
作用機序
The mechanism of action of N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea involves its interaction with various molecular targets and pathways:
類似化合物との比較
Similar Compounds
N-(1H-Benzimidazol-2-ylmethyl)-N’-phenylthiourea: Lacks the bromophenyl group, which may result in different biological activities.
N-(1H-Benzimidazol-2-ylmethyl)-N’-(4-chlorophenyl)thiourea: Contains a chlorophenyl group instead of a bromophenyl group, which may affect its reactivity and biological properties.
Uniqueness
N-[(1H-Benzimidazol-2-yl)methyl]-N’-(4-bromophenyl)thiourea is unique due to the presence of the bromophenyl group, which can enhance its reactivity and biological activities compared to similar compounds .
特性
CAS番号 |
77523-97-8 |
|---|---|
分子式 |
C15H13BrN4S |
分子量 |
361.3 g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-ylmethyl)-3-(4-bromophenyl)thiourea |
InChI |
InChI=1S/C15H13BrN4S/c16-10-5-7-11(8-6-10)18-15(21)17-9-14-19-12-3-1-2-4-13(12)20-14/h1-8H,9H2,(H,19,20)(H2,17,18,21) |
InChIキー |
RUXWBYJSJRQTRP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=S)NC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{5-[(2-Cyanoethyl)sulfanyl]-1H-tetrazol-1-yl}benzene-1-sulfonamide](/img/structure/B14430461.png)
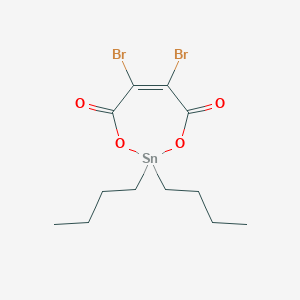

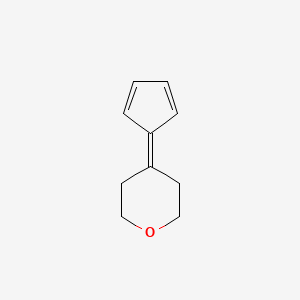
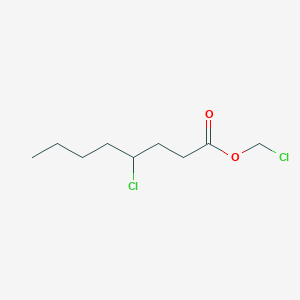

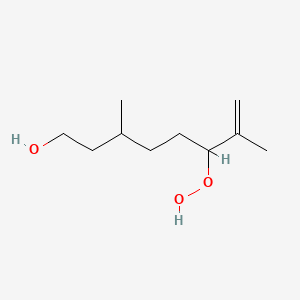
![2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14430505.png)
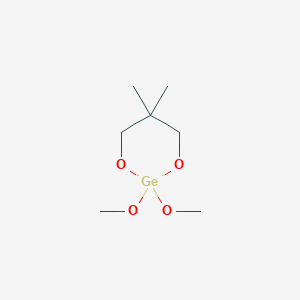

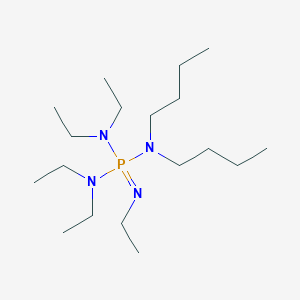
![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
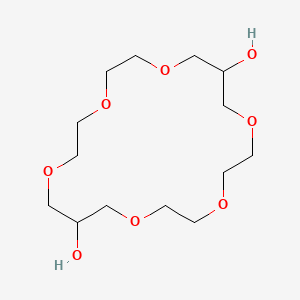
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
